Cas no 2412902-68-0 (2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester)

2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester is a benzoimidazole derivative with a propyl substitution at the 1-position and a methoxy group at the 7-position. The presence of an amino group at the 2-position and a methyl ester at the 5-position enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural features suggest potential utility in the development of bioactive compounds, particularly in medicinal chemistry applications. The compound’s well-defined functional groups allow for further derivatization, enabling tailored modifications for specific research or industrial purposes. Its purity and stability under standard conditions ensure reliable performance in synthetic workflows.
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester structure
2412902-68-0 structure
Product name:2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
CAS No:2412902-68-0
MF:C13H17N3O3
MW:263.292382955551
CID:5307618

2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
    • Inchi: 1S/C13H17N3O3/c1-4-5-16-11-9(15-13(16)14)6-8(12(17)19-3)7-10(11)18-2/h6-7H,4-5H2,1-3H3,(H2,14,15)
    • InChI Key: SGZCKXOANSOUOF-UHFFFAOYSA-N
    • SMILES: C(N1C(=NC2=CC(C(=O)OC)=CC(OC)=C12)N)CC

2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1292971-500mg
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
500mg
$1430 2024-07-28
eNovation Chemicals LLC
Y1292971-250mg
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
250mg
$890 2025-02-18
eNovation Chemicals LLC
Y1292971-100mg
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
100mg
$555 2025-02-18
eNovation Chemicals LLC
Y1292971-1g
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
1g
$2235 2025-02-20
eNovation Chemicals LLC
Y1292971-500mg
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
500mg
$1430 2025-02-20
eNovation Chemicals LLC
Y1292971-50mg
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
50mg
$340 2024-07-28
eNovation Chemicals LLC
Y1292971-250mg
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
250mg
$890 2024-07-28
eNovation Chemicals LLC
Y1292971-1g
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
1g
$2235 2024-07-28
eNovation Chemicals LLC
Y1292971-25mg
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
25mg
$290 2024-07-28
eNovation Chemicals LLC
Y1292971-250mg
2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester
2412902-68-0 95%
250mg
$890 2025-02-20

Additional information on 2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Introduction to 2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester (CAS No. 2412902-68-0)

2-Amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester, identified by its CAS number 2412902-68-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoimidazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as an amino group, a methoxy group, and a propyl side chain contributes to its unique chemical properties and potential applications in drug discovery.

The benzoimidazole core is a privileged scaffold in medicinal chemistry, widely recognized for its role in the development of therapeutic agents targeting various diseases. The structural features of 2-amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester make it a promising candidate for further investigation, particularly in the context of modulating biological pathways associated with inflammation, cancer, and neurodegenerative disorders. Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of such compounds, enabling researchers to identify novel pharmacophores with enhanced efficacy and reduced toxicity.

In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors that interact with specific enzymes or receptors involved in disease mechanisms. The amino and methoxy substituents in this compound contribute to its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. Additionally, the propyl side chain may influence the compound's solubility and metabolic stability, which are critical factors in drug design. Studies have demonstrated that modifications in the benzoimidazole ring can lead to significant changes in pharmacological activity, making this compound a valuable starting point for structure-activity relationship (SAR) studies.

One of the most compelling aspects of 2-amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester is its potential as a precursor for more complex derivatives. Researchers have leveraged this compound to synthesize analogs with improved binding affinity or altered pharmacokinetic profiles. For instance, modifications at the 5-position carboxylic acid methyl ester group can introduce additional functional handles for further chemical manipulation. This flexibility has allowed scientists to explore diverse chemical space, increasing the likelihood of discovering compounds with therapeutic potential.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to streamline the development process. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to construct the benzoimidazole framework efficiently. The synthesis of 2-amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester exemplifies these advancements, showcasing how modern synthetic strategies can produce complex molecules with high precision and yield.

Moreover, computational modeling has played a pivotal role in understanding the molecular interactions of this compound. Molecular docking studies have been conducted to predict how 2-amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester might bind to target proteins or enzymes. These simulations have provided insights into key binding residues and potential allosteric sites, guiding experimental efforts toward optimizing drug-like properties. Such integrative approaches are essential for accelerating the discovery pipeline in modern drug development.

The benzoimidazole scaffold is also known for its role in antimicrobial and antiviral applications. Recent research has highlighted its efficacy against resistant strains of bacteria and viruses by interfering with essential cellular processes. The structural features of 2-amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester, including its aromatic system and polar functional groups, may contribute to its ability to disrupt pathogen viability. This has prompted investigations into its potential use as an alternative therapeutic agent against multidrug-resistant infections.

In conclusion, 2-amino-7-methoxy-1-propyl-1H-benzoimidazole-5-carboxylic acid methyl ester (CAS No. 2412902-68-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and promising biological activities. Its synthesis, characterized by efficient methodologies and computational insights, underscores the progress being made in drug discovery technologies. As research continues to uncover new therapeutic applications for benzoimidazole derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

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